molecular formula C25H24N2O2 B10766173 isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

isoquinolin-5-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate

Cat. No.: B10766173
M. Wt: 384.5 g/mol
InChI Key: DHMVYHJPXDPMDX-UHFFFAOYSA-N
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Description

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a synthetic indole-derived compound characterized by a cyclohexylmethyl substituent at the indole nitrogen and an isoquinoline moiety at the 5-position of the indole ring. This structural configuration is critical for its biological activity, particularly in enzyme inhibition. Evidence from SAR studies highlights that alkyl substitutions, such as the cyclohexylmethyl group, significantly enhance inhibitory potency. For example, compound 1 (structurally analogous, with a cyclohexylmethyl motif) exhibits an IC50 of 0.05 µM against bacterial neuraminidase (BNA), outperforming its parent compound luteolin (IC50 = 4.4 µM) by 88-fold . This underscores the role of hydrophobic substituents in improving binding affinity and selectivity.

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

isoquinolin-5-yl 1-(cyclohexylmethyl)indole-3-carboxylate

InChI

InChI=1S/C25H24N2O2/c28-25(29-24-12-6-9-19-15-26-14-13-20(19)24)22-17-27(16-18-7-2-1-3-8-18)23-11-5-4-10-21(22)23/h4-6,9-15,17-18H,1-3,7-8,16H2

InChI Key

DHMVYHJPXDPMDX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC=CC5=C4C=CN=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BB-22 5-hydroxyisoquinoline isomer involves the esterification of 1-(cyclohexylmethyl)-1H-indole-3-carboxylic acid with 5-hydroxyisoquinoline . The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for BB-22 5-hydroxyisoquinoline isomer are not well-documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

BB-22 5-hydroxyisoquinoline isomer can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isoquinoline ring, especially at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoline carboxylic acids.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline derivatives.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s activity and structural features are best contextualized through comparisons with analogs and parent molecules. Key comparisons include:

Structural Analogs with Cyclohexylmethyl Substitutions

Compounds sharing the cyclohexylmethyl motif demonstrate superior inhibitory activity compared to their unsubstituted counterparts. For instance:

Compound Core Structure Substituent Target Enzyme IC50 (µM) Fold Improvement vs. Parent
Compound 1 (Target Analog) Indole Cyclohexylmethyl BNA 0.05 88x vs. Luteolin
Luteolin Flavonoid None BNA 4.4
Compound 2 Indole Cyclohexylmethyl BNA 0.07 254x vs. Eriodyctiol
Eriodyctiol Flavonoid None BNA 17.8

The cyclohexylmethyl group enhances hydrophobic interactions with enzyme active sites, explaining the marked potency improvements .

Positional Isomers: Quinolin-8-yl Derivatives

Legally regulated quinolin-8-yl derivatives (e.g., quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate) share a similar indole-3-carboxylate backbone but differ in the heterocyclic ring (quinoline vs. isoquinoline) and substituent positions. While these compounds are classified as controlled substances under the Dangerous Drugs Ordinance (Cap. 134) , their pharmacological profiles remain understudied. The isoquinolin-5-yl variant’s distinct nitrogen arrangement may alter electronic properties and binding kinetics compared to quinolin-8-yl analogs, though direct comparative data are lacking.

Modified Derivatives (Cyclized Substituents)

Compounds 3, 5, and 6 (cyclohexylmethyl cyclized with hydroxyl groups at C5/C7) exhibit moderate BNA inhibition (IC50 = 0.14–0.35 µM) . This suggests that while cyclization retains some activity, the unmodified cyclohexylmethyl group in the target compound optimizes enzyme interaction.

Key Findings and Implications

Substituent-Driven Potency: The cyclohexylmethyl group is a critical pharmacophore, enhancing inhibitory activity by 88–254-fold compared to parent flavonoids .

Structural Specificity: Positional isomerism (isoquinolin-5-yl vs. quinolin-8-yl) may influence legal classification and bioactivity, warranting further study .

SAR Trends : Unmodified hydrophobic substituents outperform cyclized or hydroxylated variants, emphasizing the importance of substituent flexibility in drug design .

This analysis integrates biochemical and regulatory perspectives, highlighting the compound’s unique profile while identifying gaps in comparative pharmacological data.

Biological Activity

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate, also known as BB-22, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a molecular formula of C25H24N2O2C_{25}H_{24}N_{2}O_{2} and a molecular weight of approximately 384.5 g/mol. The compound features an isoquinoline moiety attached to an indole derivative, which is significant for its biological interactions and potential therapeutic applications.

Research indicates that isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting various bacterial strains through interaction with cellular targets that regulate growth and replication.
  • Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that certain derivatives can induce cell cycle arrest in the G0/G1 phase and decrease levels of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

In Vitro Studies

A series of in vitro experiments have highlighted the efficacy of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF7 (Breast)15.2Induces apoptosis via CDK inhibition
HCT116 (Colon)12.8Cell cycle arrest and apoptosis
Huh7 (Liver)10.5Modulates signaling pathways affecting survival

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

One notable study focused on the synthesis and evaluation of various indole derivatives, including isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate. The results indicated that compounds with similar structural features often exhibited significant cytotoxicity against cancer cells, reinforcing the idea that structural modifications can enhance biological activity .

Comparative Analysis with Similar Compounds

Isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate shares structural similarities with other compounds known for their biological activities. Below is a comparison table:

Compound Name Structural Features Biological Activity
Isoquinolin-6-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylateSimilar indole and isoquinoline structureAnticancer activity
JWH018 (Synthetic Cannabinoid)Indole core with cannabinoid propertiesPsychoactive effects
5-Fluoro-PB-22Fluorinated variant of indoleEnhanced potency in cannabinoid receptors

This comparative analysis underscores the unique profile of isoquinolin-5-yl 1-(cyclohexylmethyl)-1H-indole-3-carboxylate among its peers, particularly regarding its potential therapeutic applications.

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